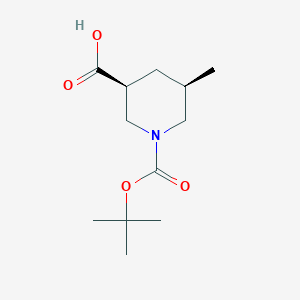![molecular formula C12H11ClF2 B2864519 1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287341-48-2](/img/structure/B2864519.png)
1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the family of bicyclic compounds. It is also known as CP-47,497 and is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptor CB1 and is known to have psychoactive effects similar to those of THC, the active ingredient in marijuana. CP-47,497 is a highly potent and selective agonist of the CB1 receptor, making it a valuable tool for scientific research.
Mechanism of Action
CP-47,497 acts as an agonist of the CB1 receptor, which is found primarily in the brain and nervous system. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of CP-47,497.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain sensitivity, reduce inflammation, and alleviate nausea. It has also been shown to increase appetite and reduce anxiety. However, the long-term effects of CP-47,497 on the body are not well understood, and further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-47,497 for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, one of the limitations of CP-47,497 is its psychoactive effects, which can make it difficult to use in certain experiments. Additionally, the long-term effects of CP-47,497 on the body are not well understood, which can make it difficult to draw conclusions from some experiments.
Future Directions
There are many potential future directions for research on CP-47,497. One area of interest is the potential therapeutic benefits of cannabinoids in the treatment of various diseases and disorders. CP-47,497 has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea. Additionally, further research is needed to fully understand the long-term effects of CP-47,497 on the body and its potential for abuse. Finally, there is a need for the development of more selective agonists of the CB1 receptor that do not have psychoactive effects, which could lead to the development of safer and more effective cannabinoid-based therapies.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane involves the reaction of 3,4-difluorophenylacetonitrile with cyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product.
Scientific Research Applications
CP-47,497 is used in scientific research to study the cannabinoid receptor CB1 and its effects on the body. It is also used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various diseases and disorders. CP-47,497 has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea.
properties
IUPAC Name |
1-(chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIYJBNJLTVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)


![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)
![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)
![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

